2-Methyl-2-phenyl-undecane

Description

Overview of Branched Phenylalkanes within Organic Chemistry

Branched phenylalkanes represent a significant class of organic compounds characterized by a benzene (B151609) ring attached to a branched alkyl chain. wikipedia.org This structural motif is a cornerstone in the field of organic chemistry, finding application in areas ranging from polymer science to the synthesis of complex molecules. The phenyl group, a six-carbon aromatic ring, imparts unique electronic and physical properties to the alkane chain, influencing its reactivity and intermolecular interactions. wikipedia.org The branching of the alkyl chain further diversifies the properties of these molecules, affecting their steric hindrance, boiling points, and solubility.

The synthesis and reactions of branched phenylalkanes are fundamental topics in the study of electrophilic aromatic substitution and the chemistry of carbocations. The position of the phenyl group on the alkyl chain and the nature of the branching are crucial determinants of the compound's stability and reactivity. For instance, the attachment of the phenyl group to a tertiary carbon, as seen in 2-methyl-2-phenyl-undecane, results in a quaternary carbon center with distinct chemical characteristics.

The Context of 2-Methyl-2-phenyl-undecane in Contemporary Chemical Research

In the landscape of modern chemical research, 2-methyl-2-phenyl-undecane emerges as a compound of interest primarily due to its classification as a branched alkylbenzene. nih.gov While extensive research on this specific molecule is limited, its structural features place it within the broader context of studies on long-chain alkylbenzenes, which are precursors to linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. nih.gov

The precise branching pattern in 2-methyl-2-phenyl-undecane, specifically the quaternary carbon at the point of phenyl substitution, influences its physical and potentially its biological properties. Research into related compounds suggests that the position of the phenyl group along the alkyl chain can affect the biodegradability of the corresponding sulfonated derivatives. google.com Specifically, "end quats" like 2-methyl-2-phenyl-undecane are noted to produce sulfonates that exhibit biodegradation profiles similar to those of linear alkylbenzene sulfonates. google.com This positions the compound as a relevant subject for investigations into environmentally benign surfactants.

Historical Developments in the Synthesis and Characterization of Related Alkylbenzene Derivatives

The synthesis of alkylbenzene derivatives has a rich history rooted in the development of Friedel-Crafts alkylation reactions. nih.govresearchgate.net Traditionally, these reactions employed strong Lewis acid catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) to alkylate benzene with alkenes or haloalkanes. nih.govresearchgate.net These methods, while effective, presented significant environmental and corrosion challenges. researchgate.net

The mid-20th century saw a shift towards the production of linear alkylbenzenes for detergents due to the poor biodegradability of their branched counterparts. nih.gov This spurred research into more selective catalysts and processes. In recent decades, a major focus has been the development of solid acid catalysts to replace the hazardous liquid acids, aiming for more environmentally friendly and efficient production methods. nih.gov The characterization of these complex mixtures of isomers has also evolved, with advanced chromatographic and spectroscopic techniques becoming indispensable for identifying and quantifying the various positional isomers formed during alkylation. researchgate.net The synthesis of specific branched isomers, such as those found in certain natural products, has also driven the development of stereoselective synthetic methods. researchgate.net

Identification of Knowledge Gaps and Rationale for Investigating 2-Methyl-2-phenyl-undecane

Despite the broad understanding of alkylbenzenes, specific knowledge regarding 2-methyl-2-phenyl-undecane remains sparse in publicly available scientific literature. A review of existing data reveals that while the compound has been identified and cataloged in chemical databases, comprehensive studies on its synthesis, reactivity, and physical properties are lacking. hmdb.ca This represents a significant knowledge gap.

The primary rationale for a focused investigation into 2-methyl-2-phenyl-undecane stems from its potential relevance in several areas. As a specific isomer of a long-chain alkylbenzene, a detailed understanding of its properties could contribute to the broader knowledge base of surfactants and their precursors. google.com Furthermore, its presence has been detected in some food products, suggesting it could be a potential biomarker for dietary consumption. hmdb.ca A thorough academic investigation is therefore warranted to fill the existing void in the literature and to fully characterize this compound.

Objectives and Scope of the Academic Investigation into 2-Methyl-2-phenyl-undecane

The primary objective of a dedicated academic investigation into 2-methyl-2-phenyl-undecane would be to systematically elucidate its chemical and physical properties. This would involve developing and optimizing a synthetic route to obtain the pure compound, which would then allow for its thorough characterization using modern analytical techniques.

The scope of such an investigation would encompass:

Synthesis: Exploration of efficient and selective synthetic methodologies for the preparation of 2-methyl-2-phenyl-undecane.

Spectroscopic Characterization: Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Physicochemical Properties: Determination of key physical constants, including boiling point, melting point, density, and refractive index.

Comparative Analysis: Where applicable, comparing the properties of 2-methyl-2-phenyl-undecane with its linear and other branched isomers to understand structure-property relationships.

This focused investigation would provide the fundamental data currently missing from the scientific record and establish a solid foundation for any future research into its potential applications or biological significance.

Physicochemical Properties of 2-Methyl-2-phenyl-undecane

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀ | nih.gov |

| Molecular Weight | 246.43 g/mol | nih.gov |

| IUPAC Name | 2-methyl-2-phenylundecane | nih.gov |

| CAS Registry Number | 35293-37-9 | nih.gov |

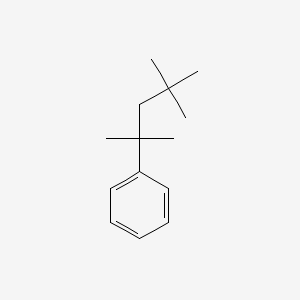

Structure

3D Structure

Properties

CAS No. |

27854-40-6 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

2,4,4-trimethylpentan-2-ylbenzene |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |

InChI Key |

CQMDBLRKZWOZIW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 2 Phenyl Undecane and Analogues

Strategic Approaches to Constructing the 2-Methyl-2-phenyl-undecane Skeleton

The creation of the 2-methyl-2-phenyl-undecane framework, characterized by a quaternary carbon atom attached to a phenyl group and a long alkyl chain, requires specific and controlled synthetic strategies.

Directed Friedel-Crafts Alkylation and Acylation Processes

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl groups to aromatic rings. nih.govrsc.org The reaction typically involves an alkyl or acyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.commt.com

For the synthesis of 2-methyl-2-phenyl-undecane, a direct Friedel-Crafts alkylation of benzene (B151609) with a suitable undecyl derivative could be envisioned. However, a major challenge in Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of isomers. chemistrysteps.comlumenlearning.com To achieve the desired 2-methyl-2-phenyl structure, one would need to start with an electrophile that generates a stable tertiary carbocation at the C2 position of the undecane (B72203) chain.

An alternative and often preferred method is Friedel-Crafts acylation , followed by reduction. lumenlearning.com This two-step process offers better control over the final product structure because the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. chemistrysteps.com For instance, the acylation of benzene with 2-methylundecanoyl chloride would yield 2-methyl-1-phenylundecan-1-one. Subsequent reduction of the ketone would provide the target molecule.

Intramolecular Friedel-Crafts reactions can also be employed to create cyclic analogues, which can be useful in the synthesis of complex molecules. nih.govchemistrysteps.com

Stereocontrolled Grignard and Organometallic Coupling Reactions for Branched Chains

Grignard reagents provide a powerful method for forming carbon-carbon bonds. researchgate.netyoutube.com To construct the 2-methyl-2-phenyl-undecane skeleton, a Grignard reaction can be employed in a convergent synthesis. For example, the reaction of nonylmagnesium bromide (a Grignard reagent) with acetophenone (B1666503) would yield 2-phenylundecan-2-ol. Subsequent dehydroxylation would be required to obtain the final product.

Alternatively, a Grignard reagent could be reacted with an ester. masterorganicchemistry.com For instance, the reaction of methyl benzoate (B1203000) with an excess of nonylmagnesium bromide would lead to the formation of a tertiary alcohol after a double addition. masterorganicchemistry.com

The reactivity of Grignard reagents is high, and they readily add to ketones and aldehydes. youtube.comnih.gov For synthesizing tertiary alcohols like 2-phenyl-2-butanol, one could consider the addition of ethylmagnesium bromide to acetophenone or methylmagnesium bromide to propiophenone. libretexts.org

Catalytic Hydrogenation and Selective Reduction Pathways

Catalytic hydrogenation is a crucial step in many synthetic sequences, particularly for the reduction of functional groups. organicchemistrydata.org In the context of synthesizing 2-methyl-2-phenyl-undecane via the Friedel-Crafts acylation route, the resulting ketone (2-methyl-1-phenylundecan-1-one) needs to be reduced to the corresponding alkane.

Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organicchemistrydata.orgasianpubs.org The hydrogenation of a ketone to an alkane can be challenging and may require harsh conditions. A widely used method for this is the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid).

Catalytic hydrogenation is also employed for the reduction of alkenes to alkanes. organic-chemistry.org If a synthetic route involves an unsaturated undecene precursor, catalytic hydrogenation can be used to saturate the carbon-carbon double bond. The choice of catalyst can sometimes allow for selective reductions in the presence of other functional groups. organicchemistrydata.org For example, Pd/C is often effective for hydrogenating alkenes without reducing aromatic rings. organic-chemistry.org

Evaluation of Novel Alkylation and Cross-Coupling Methods

Recent advancements in organic synthesis have led to the development of new alkylation and cross-coupling methods that can offer advantages over traditional approaches. For instance, visible-light-induced palladium catalysis has been explored for the C(sp2)–H alkylation of unactivated arenes with alkyl bromides. researchgate.net Such methods could potentially provide a more direct route to compounds like 2-methyl-2-phenyl-undecane, avoiding the limitations of classical Friedel-Crafts reactions.

Another approach involves the activation of tertiary benzylic alcohols. A two-step protocol where a tertiary benzylic alcohol is activated with thionyl chloride (SOCl₂) or concentrated HCl and then treated with trimethylaluminum (B3029685) has been shown to be effective for preparing certain tert-alkylbenzenes. nih.gov This could be a viable strategy for introducing the 2-methyl-2-phenylpropyl group onto an aromatic ring.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product in any synthetic procedure. numberanalytics.com

Key Parameters for Optimization in Friedel-Crafts Reactions:

Catalyst Concentration: The amount of Lewis acid catalyst can significantly impact the reaction rate and the formation of byproducts. numberanalytics.com

Temperature: Temperature control is crucial; higher temperatures can increase the reaction rate but may also lead to undesirable side reactions. numberanalytics.com

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. numberanalytics.com

Reactant Ratio: The stoichiometry of the reactants can be adjusted to favor the desired product and minimize polyalkylation in Friedel-Crafts alkylations.

Table 1: General Optimization Parameters for Key Reactions

| Reaction Type | Parameter | General Range/Condition | Impact on Yield and Selectivity |

|---|---|---|---|

| Friedel-Crafts Alkylation/Acylation | Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) | Choice and concentration affect reactivity and potential for rearrangements. |

| Temperature | 0°C to 100°C | Higher temperatures increase rate but can decrease selectivity. numberanalytics.com | |

| Solvent | Inert, non-polar (e.g., CS₂, CH₂Cl₂) | Affects solubility and can influence reaction pathway. | |

| Grignard Reaction | Solvent | Anhydrous ethers (e.g., diethyl ether, THF) | Essential for stabilizing the Grignard reagent. |

| Temperature | Low to ambient | Exothermic reaction requires careful temperature control to prevent side reactions. researchgate.net | |

| Catalytic Hydrogenation | Catalyst | Pd, Pt, Ni, Rh, Ru | Choice of catalyst determines which functional groups are reduced. organicchemistrydata.org |

| Pressure | Ambient to high pressure | Higher pressure can increase reaction rate and efficiency. |

Green Chemistry Principles in the Synthesis of 2-Methyl-2-phenyl-undecane

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oaji.net

In the context of synthesizing 2-methyl-2-phenyl-undecane, several green chemistry principles can be applied:

Use of Safer Catalysts: Traditional Friedel-Crafts catalysts like AlCl₃ are corrosive and generate significant waste. tandfonline.com The development of solid acid catalysts, such as zeolites and niobic acid, offers a more environmentally friendly alternative. tandfonline.comresearchgate.netresearchgate.net These catalysts are often reusable and easier to handle. tandfonline.com

Alternative Solvents: Many organic reactions are performed in volatile and often toxic organic solvents. The use of greener solvents, such as ionic liquids or even solvent-free conditions, is a key aspect of green chemistry. oaji.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Reactions like additions and cycloadditions are generally more atom-economical than substitutions and eliminations.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, can make processes more sustainable. oaji.net Microwave irradiation, for example, can lead to shorter reaction times and higher yields. oaji.net

Recent research has explored the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes, which represents a significant step towards renewable feedstocks in this area. tandfonline.comresearchgate.net

Table 2: Green Chemistry Approaches in Alkylbenzene Synthesis

| Green Chemistry Principle | Conventional Method | Greener Alternative | Reference |

|---|---|---|---|

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃, HF) | Solid acid catalysts (e.g., Zeolites, Niobic acid) | tandfonline.com, researchgate.net |

| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, solvent-free conditions | oaji.net |

| Energy Source | Conventional heating | Microwave irradiation, Ultrasound | oaji.net |

| Feedstock | Petroleum-derived benzene and olefins | Biomass-derived furans and alkenes | tandfonline.com, researchgate.net |

Design and Synthesis of Structurally Modified 2-Methyl-2-phenyl-undecane Derivatives

The synthesis of sterically hindered hydrocarbons such as 2-methyl-2-phenyl-undecane, which features a quaternary carbon atom attached to a phenyl group, presents unique challenges in organic chemistry. The construction of such a sterically congested center requires careful selection of synthetic methodologies to overcome issues like competing side reactions and low yields. This section details both classical and advanced catalytic approaches for the synthesis of 2-methyl-2-phenyl-undecane and explores the design of structurally related derivatives.

Established Synthetic Routes

Traditional methods for forming carbon-carbon bonds, particularly for creating quaternary centers, often rely on foundational reactions like Grignard additions and Friedel-Crafts alkylations.

A highly reliable and versatile method for constructing tertiary alcohols, which are key intermediates for alkanes, is the Grignard reaction. nih.govnih.gov This pathway involves the nucleophilic addition of an organomagnesium halide to a ketone. For the synthesis of 2-methyl-2-phenyl-undecane, this would proceed in two main steps: the formation of a tertiary alcohol intermediate followed by its deoxygenation.

Step 1: Synthesis of the Tertiary Alcohol Intermediate

The core transformation involves the reaction of a suitable ketone with a Grignard reagent. Two primary disconnections are plausible:

Route A: Reaction of acetophenone with nonylmagnesium bromide.

Route B: Reaction of 2-undecanone (B123061) with phenylmagnesium bromide. chemeurope.com

Route A is often preferred due to the commercial availability and stability of acetophenone. The Grignard reagent, nonylmagnesium bromide, can be readily prepared from 1-bromononane (B48978) and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with acetophenone yields 2-phenyl-undecan-2-ol.

Step 2: Deoxygenation of the Tertiary Benzylic Alcohol

The conversion of the resulting tertiary benzylic alcohol (2-phenyl-undecan-2-ol) to the final alkane is a critical step. Direct reduction of tertiary benzylic alcohols can be achieved using various methods. A common approach involves treatment with a hydrosilane, such as triethylsilane (Et3SiH), in the presence of a strong acid or a Lewis acid catalyst. d-nb.inforesearchgate.net Solid acid catalysts like tin(IV) ion-exchanged montmorillonite (B579905) have also been shown to be effective for this transformation. researchgate.net Another effective system is the use of zinc iodide and sodium cyanoborohydride, which selectively reduces benzylic alcohols to the corresponding hydrocarbons. acs.org

| Step | Reaction | Description | Key Reagents & Conditions |

|---|---|---|---|

| 1 | Grignard Reagent Formation | Preparation of nonylmagnesium bromide from 1-bromononane. | Mg turnings, anhydrous THF or Et2O |

| 2 | Addition to Ketone | Nucleophilic addition of the Grignard reagent to acetophenone to form the tertiary alcohol. | Acetophenone, anhydrous conditions, followed by aqueous workup (e.g., NH4Cl solution) |

| 3 | Deoxygenation | Reduction of the tertiary benzylic alcohol to the final alkane product. | Et3SiH, Lewis Acid (e.g., BF3·OEt2) or ZnI2/NaBH3CN acs.org |

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. wikipedia.orgmt.com To synthesize 2-methyl-2-phenyl-undecane, benzene could be reacted with an appropriate C11 alkylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.combeilstein-journals.org

The alkylating agent could be a tertiary alkyl halide (e.g., 2-chloro-2-methylundecane) or a branched alkene (e.g., 2-methyl-1-undecene). The reaction proceeds via the formation of a tertiary carbocation, which is then attacked by the electron-rich benzene ring. libretexts.org

However, this method has several limitations:

Polyalkylation: The product, an alkylbenzene, is more reactive than the starting material (benzene), leading to the formation of di- and poly-alkylated byproducts. libretexts.orgorganic-chemistry.org

Carbocation Rearrangements: While not an issue when using a tertiary precursor that forms a stable carbocation, using primary or secondary halides can lead to rearrangements, yielding a mixture of isomeric products.

| Reaction Type | Arene | Alkylating Agent | Catalyst | Potential Issues |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene | 2-Chloro-2-methylundecane or 2-Methyl-1-undecene | AlCl3, FeCl3, or solid acids (Zeolites) mt.com | Polyalkylation, catalyst deactivation |

Advanced Catalytic Methodologies

Modern organic synthesis has seen the development of powerful catalytic systems that can overcome the limitations of classical methods, offering higher selectivity and functional group tolerance.

The formation of C(sp²)-C(sp³) bonds, especially at a sterically hindered tertiary carbon, has been significantly advanced by transition metal catalysis. The Kumada and Negishi cross-coupling reactions are particularly relevant.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org For the synthesis of 2-methyl-2-phenyl-undecane, this could involve the reaction of a tertiary alkyl Grignard reagent (e.g., 2-methylundecyl-2-magnesium chloride) with bromobenzene. The use of nickel catalysts, particularly with N-heterocyclic carbene (NHC) ligands, has been shown to be effective for coupling tertiary alkylmagnesium halides with aryl bromides, minimizing the common side reaction of isomerization. nih.govnih.govrhhz.netacs.org

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide, typically catalyzed by nickel or palladium. wikipedia.org Recent advancements have demonstrated that nickel-catalyzed Negishi couplings can successfully employ unactivated tertiary alkyl halides. organic-chemistry.orgacs.orgnih.gov This allows for the coupling of a tertiary alkyl bromide (e.g., 2-bromo-2-methylundecane) with phenylzinc chloride.

These methods offer a significant advantage over Friedel-Crafts reactions by providing a more controlled and selective synthesis of the desired quaternary carbon center.

A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Catalytic C-H arylation would represent the most atom-economical approach to 2-methyl-2-phenyl-undecane, by directly coupling benzene with 2-methylundecane (B1362468) at the tertiary C-H position. While challenging, progress has been made in the palladium-catalyzed arylation of tertiary C(sp³)-H bonds, often using directing groups to achieve regioselectivity. nih.govmdpi.comnih.govnsf.govacs.org Although a non-directed intermolecular arylation of a simple alkane remains a significant hurdle, these developing methodologies suggest a future pathway for the highly efficient synthesis of such compounds.

Synthesis of Structurally Modified Analogues

The synthetic methodologies described above can be readily adapted to produce a variety of structural analogues of 2-methyl-2-phenyl-undecane. These modifications can be targeted at either the alkyl chain or the aromatic ring to investigate structure-property relationships.

Varying the length and branching of the alkyl chain can be achieved by selecting different starting materials in the Grignard or cross-coupling synthesis.

| Analogue Structure | Synthetic Approach | Key Precursors |

|---|---|---|

| 2-Methyl-2-phenyl-nonane | Grignard Synthesis | Acetophenone + Heptylmagnesium bromide |

| 2-Methyl-2-phenyl-tridecane | Grignard Synthesis | Acetophenone + Undecylmagnesium bromide |

| 3-Methyl-3-phenyl-undecane | Kumada Coupling | Bromobenzene + 3-Methylundecyl-3-magnesium chloride |

Introducing substituents on the phenyl ring is straightforward using cross-coupling or Grignard methodologies by starting with a substituted aryl precursor. For example, a Kumada coupling can be performed with a variety of substituted aryl bromides. nih.gov

| Analogue Structure | Synthetic Approach | Key Precursors |

|---|---|---|

| 2-(4-Methoxyphenyl)-2-methyl-undecane | Kumada Coupling | 1-Bromo-4-methoxybenzene + 2-Methylundecyl-2-magnesium chloride |

| 2-(4-Fluorophenyl)-2-methyl-undecane | Grignard Synthesis | 4'-Fluoroacetophenone + Nonylmagnesium bromide, followed by deoxygenation |

| 2-Methyl-2-(naphthalen-2-yl)-undecane | Negishi Coupling | 2-Bromonaphthalene + 2-Methylundecyl-2-zinc chloride |

Theoretical and Computational Chemistry Studies on 2 Methyl 2 Phenyl Undecane

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.netresearchgate.net

Researchers would typically begin by using Density Functional Theory (DFT) to determine the most stable three-dimensional structure of 2-Methyl-2-phenyl-undecane. arxiv.org Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. grafiati.comnih.gov From this optimized structure, various electronic properties such as dipole moment, polarizability, and the distribution of electronic charge (e.g., through Mulliken or Natural Bond Orbital analysis) would be calculated to understand the molecule's polarity and electronic distribution. mdpi.com

Due to the flexible nonyl chain and the phenyl group, 2-Methyl-2-phenyl-undecane can exist in numerous conformations. A systematic conformational analysis would be necessary to identify the low-energy conformers and the global minimum energy structure. indiana.eduacs.org This involves rotating the single bonds and calculating the potential energy at each step to map out the potential energy surface. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at thermal equilibrium.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. libretexts.orgsapub.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. malayajournal.org The HOMO-LUMO energy gap is a critical descriptor for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.commalayajournal.org From these energies, reactivity descriptors such as chemical hardness, softness, and electronegativity would be calculated to predict how the molecule might interact with other chemical species.

Conformational Analysis and Potential Energy Surfaces of 2-Methyl-2-phenyl-undecane

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations would be used to study the dynamic behavior of 2-Methyl-2-phenyl-undecane over time. researchgate.netkashanu.ac.ir An MD simulation would model the movement of each atom in the molecule, providing insights into its conformational changes, flexibility, and interactions with its environment, such as a solvent. This would be particularly useful for understanding how the long alkyl chain behaves in different media (e.g., water vs. a nonpolar solvent). acs.org

Computational Elucidation of Reaction Mechanisms and Transition State Structures

If 2-Methyl-2-phenyl-undecane were to participate in a chemical reaction, such as its formation via Friedel-Crafts alkylation of benzene (B151609), computational methods could elucidate the reaction mechanism. google.com This would involve locating the transition state structures for each step of the proposed mechanism. up.ac.za By calculating the energy barriers (activation energies) for these steps, researchers could determine the most likely reaction pathway and predict the reaction kinetics.

Predictive Spectroscopy through Theoretical Calculations (e.g., NMR, IR, UV-Vis)

Computational chemistry can predict various types of spectra. researchgate.net By calculating the vibrational frequencies from the optimized DFT structure, a theoretical Infrared (IR) spectrum can be generated. grafiati.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. rsc.org Time-dependent DFT (TD-DFT) could be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum, providing information about the molecule's chromophores. mdpi.com

Although the specific data for 2-Methyl-2-phenyl-undecane is not available, the framework above illustrates how computational chemistry provides deep insights into the structure, properties, and reactivity of chemical compounds. Should such studies be published in the future, a detailed and data-rich article as requested could be compiled.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Phenyl Undecane

Elucidation of Reaction Pathways on the Phenyl Ring and Alkyl Chain

The distinct nature of the aromatic ring and the saturated alkyl chain allows for selective chemical transformations at different parts of the molecule.

The alkyl group of 2-Methyl-2-phenyl-undecane acts as an electron-donating group through induction, thereby activating the phenyl ring towards electrophilic aromatic substitution (EAS). This activation makes the molecule more reactive than benzene (B151609) itself. According to the principles of EAS, alkyl groups are ortho-, para-directors. lkouniv.ac.inmsu.edulibretexts.org This directing effect stems from the stabilization of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. The positive charge of the intermediate is better stabilized through resonance when the electrophile attacks the ortho or para positions, as the alkyl group can help delocalize the charge. lkouniv.ac.inlibretexts.org

Consequently, when 2-Methyl-2-phenyl-undecane undergoes electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile is expected to predominantly add to the positions ortho and para to the bulky alkyl substituent.

However, the steric hindrance imposed by the large 2-methylundecyl group is a significant factor. This bulkiness can be expected to disfavor substitution at the ortho positions, leading to a higher proportion of the para-substituted product. msu.edu In many industrial alkylations of benzene with long-chain olefins, the para-isomer is often the major product due to these steric constraints. msu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Methyl-2-phenyl-undecane

| Reaction Type | Reagents | Expected Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | para-Nitro-2-methyl-2-phenyl-undecane | The alkyl group is an ortho, para-director. Steric hindrance from the bulky alkyl group favors para substitution. |

| Halogenation | Br₂, FeBr₃ | para-Bromo-2-methyl-2-phenyl-undecane | The alkyl group is an ortho, para-director. Steric hindrance favors para substitution. |

| Acylation | RCOCl, AlCl₃ | para-Acyl-2-methyl-2-phenyl-undecane | The alkyl group is an ortho, para-director. The acyl group is deactivating, preventing poly-acylation. Steric hindrance favors para substitution. lkouniv.ac.inlibretexts.org |

It is important to note that Friedel-Crafts alkylation on the substituted ring is generally avoided as the activating nature of the existing alkyl group can lead to undesirable polyalkylation. lumenlearning.com

The reactivity of the alkyl chain is largely centered on the benzylic position—the carbon atom directly attached to the phenyl ring. A common reaction for alkylbenzenes is the oxidation of the side chain to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgpearson.comlibretexts.org This reaction, however, is contingent upon the presence of at least one hydrogen atom at the benzylic position. libretexts.orglibretexts.orgpressbooks.pub

In the case of 2-Methyl-2-phenyl-undecane, the benzylic carbon is a quaternary carbon (bonded to the phenyl ring, a methyl group, and two other carbon atoms of the undecane (B72203) chain) and possesses no benzylic hydrogens. Therefore, it is resistant to oxidation under these standard conditions. libretexts.org This stability is a key characteristic differentiating it from its linear isomers like 2-phenyl-dodecane, which would be oxidized to benzoic acid.

Functionalization of the rest of the long alkyl chain, being a saturated alkane, is generally challenging and requires harsh conditions, such as those involving free-radical mechanisms, which often lack selectivity.

Reactions involving nucleophilic attack are most likely to occur at the benzylic carbon if a suitable leaving group is present. The formation of a carbocation at the benzylic position is relatively favored due to the stability of the resulting tertiary benzylic carbocation, which is stabilized by both hyperconjugation from the adjacent alkyl groups and resonance with the phenyl ring. libretexts.org This suggests that SN1-type reactions could proceed at this position.

Oxidative Transformations and Functionalization of the Alkyl Undecane Moiety

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data specifically for reactions involving 2-Methyl-2-phenyl-undecane are scarce in the public domain. However, insights can be drawn from studies on the synthesis of linear alkylbenzenes (LABs), a closely related class of compounds. researchgate.netresearchgate.netscientific.net

The formation of 2-Methyl-2-phenyl-undecane typically occurs via the Friedel-Crafts alkylation of benzene with a branched C₁₂ olefin, such as 2-methyl-1-undecene. The reaction mechanism involves the formation of a tertiary carbenium ion, which is the most stable among possible carbenium ion intermediates from branched olefins, and its subsequent reaction with benzene. mdpi.com

Kinetic models for the alkylation of benzene with long-chain olefins over solid acid catalysts show that the process involves simultaneous olefin isomerization and benzene alkylation. researchgate.net The activation energies for surface alkylation reactions to form phenyldodecane isomers have been reported in the range of 49-66 kJ/mol. researchgate.net It is expected that the activation energy for the formation of 2-Methyl-2-phenyl-undecane would be in a similar range, influenced by the stability of the tertiary carbocation intermediate.

Thermodynamic analysis of benzene alkylation with olefins indicates that the reactions are exothermic. vurup.sk The process is often carried out at elevated temperatures (e.g., 80°C to 200°C) to achieve reasonable reaction rates, but higher temperatures can favor side reactions and catalyst deactivation. mdpi.com

Catalytic Activation and Deactivation Mechanisms Involving 2-Methyl-2-phenyl-undecane

The synthesis of 2-Methyl-2-phenyl-undecane is a catalytic process, most commonly employing solid acid catalysts like zeolites (e.g., Hβ-zeolite, H-mordenite) or traditional Lewis acids like AlCl₃ and HF. mdpi.comresearchgate.netetsu.edu These catalysts function by protonating the olefin to generate the reactive carbocation electrophile. virginia.edu

Catalyst deactivation is a significant issue in industrial alkylbenzene synthesis. The primary cause of deactivation, particularly with zeolite catalysts, is the formation of "coke." mdpi.comresearchgate.net This coke consists of heavy, poly-aromatic, or oligomerized molecules that block the catalyst's active sites and pores. mdpi.comresearchgate.net The bulky nature of 2-Methyl-2-phenyl-undecane itself, along with byproducts like dialkylbenzenes, can contribute to the blockage of micropores within the catalyst structure, hindering the diffusion of reactants and products and leading to a loss of catalytic activity. researchgate.netrsc.org The presence of impurities, such as aromatic compounds or oxygenates in the olefin feed, can also accelerate catalyst deactivation. researchgate.netrsc.org

Regeneration of deactivated catalysts is often achieved by controlled burning of the coke deposits or by washing with solvents at high temperatures. mdpi.comresearchgate.net

Derivatization Chemistry: Synthesis of Advanced Molecular Architectures

The primary and most significant derivatization of 2-Methyl-2-phenyl-undecane is its sulfonation to produce 2-methyl-2-phenyl-undecane sulfonate. This compound is a component of Modified Alkylbenzene Sulfonates (MABS), which are used as biodegradable surfactants in detergents. The presence of the quaternary carbon in the "end-quat" position (C2) results in a sulfonate that exhibits good biodegradation properties. mdpi.com

Beyond sulfonation, the reactivity of 2-Methyl-2-phenyl-undecane allows for the synthesis of other molecular architectures. The phenyl ring can be functionalized via the electrophilic substitution reactions discussed in section 4.1.1. For example, nitration followed by reduction of the nitro group would yield an amino-functionalized derivative. This amino group could then serve as a handle for building more complex structures, such as amides or Schiff bases.

Table 2: Potential Derivatization Pathways for 2-Methyl-2-phenyl-undecane

| Starting Moiety | Reaction Type | Product Class | Potential Application |

| Phenyl Ring | Sulfonation | Alkylbenzene Sulfonic Acid | Surfactants, Detergents |

| Phenyl Ring | Nitration → Reduction | Arylamine | Synthetic intermediate, Dye precursor |

| Phenyl Ring | Friedel-Crafts Acylation | Aryl Ketone | UV-absorbers, Photoinitiators |

| Phenyl Ring | Halogenation | Aryl Halide | Intermediate for cross-coupling reactions (e.g., Suzuki, Heck) to form complex molecules |

These derivatization pathways open up possibilities for creating advanced materials, where the long, bulky alkyl chain can impart specific physical properties like solubility in nonpolar media, while the functionalized phenyl ring provides a site for further chemical modification or interaction.

Advanced Spectroscopic and Chromatographic Techniques for Research Characterization of 2 Methyl 2 Phenyl Undecane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Methyl-2-phenyl-undecane. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information, while two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), offer unambiguous assignments of protons and carbons, especially in complex structures. ipb.ptnih.gov

For 2-Methyl-2-phenyl-undecane, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the phenyl group, the methyl protons, and the methylene (B1212753) protons of the undecane (B72203) chain. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm), while the aliphatic protons would be found in the upfield region (δ 0.8-3.0 ppm). The integration of these signals would correspond to the number of protons in each chemical environment.

The ¹³C NMR spectrum would complement this by showing distinct signals for the aromatic carbons and the various carbons of the alkyl chain. nih.gov 2D NMR experiments are crucial for connecting these proton and carbon signals. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range couplings (2-3 bonds), allowing for the complete assembly of the molecular puzzle. For instance, an HMBC correlation between the methyl protons and the quaternary carbon of the phenyl group would confirm the substitution pattern.

Solid-state NMR (ssNMR) can be employed to study the compound in its solid form, providing information about its conformation and packing in the solid state. nih.govemory.edu This technique is particularly useful for analyzing crystalline derivatives or when the compound is part of a larger, less soluble matrix. nih.govcsic.es For long-chain alkylbenzenes, ssNMR can reveal details about the alkyl chain dynamics and its interaction with the aromatic ring. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Methyl-2-phenyl-undecane

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 7.0 - 8.0 | 125 - 130 |

| Quaternary Aromatic C | - | 145 - 150 |

| Tertiary C (C-phenyl) | - | 35 - 45 |

| CH₂ (undecane chain) | 1.2 - 1.6 | 20 - 40 |

| CH₃ (terminal) | 0.8 - 1.0 | 10 - 15 |

| CH₃ (attached to C-phenyl) | 1.5 - 2.0 | 25 - 35 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the molecular formula of 2-Methyl-2-phenyl-undecane. libretexts.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Electron ionization (EI) is a common ionization technique used in MS. For alkylbenzenes like 2-Methyl-2-phenyl-undecane, the molecular ion (M⁺) may be observed, although it can be weak. copernicus.org The fragmentation pattern is highly characteristic and provides significant structural information. A key fragmentation pathway for alkylbenzenes is benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. jove.comutexas.eduyoutube.com Another significant fragmentation involves the loss of an alkyl radical from the long undecane chain. The fragmentation of the parent molecular ion can lead to a series of fragment ions separated by 14 Da (corresponding to CH₂ groups). copernicus.org

The mass spectrum of 2-Methyl-2-phenyl-undecane would be expected to show a prominent peak at m/z 119, resulting from the cleavage of the C-C bond between the tertiary carbon and the rest of the undecane chain, forming a stable tertiary carbocation containing the phenyl group. Other significant fragments would arise from further fragmentation of the long alkyl chain. tu.edu.iq

Table 2: Predicted Key Mass Spectral Fragments for 2-Methyl-2-phenyl-undecane

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 262 | [C₁₈H₃₀]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Benzylic cleavage, loss of C₁₀H₂₁ radical |

| 91 | [C₇H₇]⁺ | Rearrangement to tropylium ion |

| 77 | [C₆H₅]⁺ | Loss of the entire alkyl substituent |

| 57, 71, 85... | [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺... | Fragmentation of the undecane chain |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. nih.gov These techniques are excellent for identifying the functional groups present in 2-Methyl-2-phenyl-undecane.

The IR spectrum of 2-Methyl-2-phenyl-undecane would display characteristic absorption bands for the aromatic ring and the aliphatic chain. tandfonline.comoptica.org Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. scialert.net The C=C stretching vibrations of the benzene (B151609) ring usually result in a series of bands in the 1600-1450 cm⁻¹ region. tandfonline.com The substitution pattern on the benzene ring can be inferred from the pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. tum.de For a monosubstituted benzene ring, a strong band is expected around 770-730 cm⁻¹ and another medium band around 710-690 cm⁻¹. tum.de

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the C-C stretching vibrations of the aromatic ring and the alkyl chain would be prominent in the Raman spectrum. scialert.net The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-Methyl-2-phenyl-undecane

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 |

| CH₂ and CH₃ Bending | 1470 - 1430 | 1470 - 1430 |

| Aromatic C-H Out-of-Plane Bending | 770 - 730 (strong), 710 - 690 (medium) | Weak |

X-ray Crystallography for Precise Solid-State Structure Determination of Crystalline Derivatives

For a crystalline derivative of 2-Methyl-2-phenyl-undecane, X-ray crystallography could confirm the connectivity of the atoms, the geometry around the chiral center (if applicable), and the packing arrangement of the molecules in the crystal lattice. crystallography.net This information is invaluable for understanding intermolecular interactions and the solid-state properties of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 2-Methyl-2-phenyl-undecane and for analyzing it within complex mixtures. libretexts.orgbyjus.comtutorchase.comemu.edu.tr Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 2-Methyl-2-phenyl-undecane. globalresearchonline.netresearchgate.net When coupled with a mass spectrometer (GC-MS), it allows for both the separation of components in a mixture and their individual identification based on their mass spectra. ebi.ac.uk The retention time of 2-Methyl-2-phenyl-undecane in the GC column is a characteristic property that can be used for its identification.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another powerful separation technique. emu.edu.tr When coupled with mass spectrometry (LC-MS), it can be used to analyze less volatile or thermally labile compounds. For 2-Methyl-2-phenyl-undecane, reversed-phase HPLC with a non-polar stationary phase would likely be an effective separation method. Both GC-MS and LC-MS can be used to quantify the amount of 2-Methyl-2-phenyl-undecane in a sample and to detect and identify any impurities present. sabanciuniv.edu

Non Biological and Non Clinical Applications and Utilities of 2 Methyl 2 Phenyl Undecane

Strategic Utilization as a Chemical Intermediate in Complex Organic Synthesis

Branched alkylbenzenes are significant products within organic and petrochemical synthesis. acs.org The synthesis of compounds like 2-Methyl-2-phenyl-undecane is typically achieved through processes such as the Friedel-Crafts alkylation of benzene (B151609). wikipedia.orglibretexts.org A patented process suggests that 2-methyl-2-phenyl-undecane can be formed from the reaction of 2-methyl undecene with benzene using a catalyst like aluminum chloride or hydrogen fluoride (B91410) (HF). google.com The stability of the tertiary carbenium ion intermediate in this reaction favors the formation of the quaternary phenyl-alkane structure. google.com

The primary role of such alkylbenzenes in organic synthesis is as precursors for other functionalized molecules. wikipedia.org For instance, alkylbenzenes are the primary raw material for producing synthetic alkylbenzene sulfonates, which have widespread industrial use. wikipedia.org While direct examples of 2-Methyl-2-phenyl-undecane as a specific intermediate in complex natural product synthesis are not prominent in the literature, the synthesis of various complex molecules often involves intermediates with similar structural motifs. rsc.org Research into the synthesis of branched alkylbenzenes demonstrates that reaction conditions can be controlled to favor the production of specific isomers, including those with tertiary substituents. acs.orgacs.org This control is crucial for their subsequent use in producing targeted molecules, such as specialized pharmaceutical derivatives or other fine chemicals. organic-chemistry.orggoogle.com

| Synthesis & Intermediate Applications of Branched Alkylbenzenes | Description | References |

| Synthesis Method | Friedel-Crafts alkylation of benzene with long-chain or branched olefins/alkyl halides. Catalysts include AlCl₃, HF, and ion-exchange resins. | acs.orgwikipedia.orglibretexts.orggoogle.com |

| Key Precursor For | Synthetic alkylbenzene sulfonates, which are used as detergents, emulsifiers, and rust inhibitors. | wikipedia.org |

| Selectivity | Reaction conditions can be tuned to produce specific isomers (tertiary vs. secondary) by using catalytic systems with reduced activity. | acs.orgacs.org |

| General Utility | Serve as foundational molecules for creating more complex specialty and fine chemicals. | iranpetroleum.coorganic-chemistry.org |

Development of Specialty Chemicals and Advanced Materials (e.g., polymers, lubricants)

The properties of heavy alkyl benzenes (HABs), a category that includes 2-Methyl-2-phenyl-undecane, make them highly suitable for formulating specialty chemicals and advanced materials. iranpetroleum.co Their branched structure leads to higher viscosity and density compared to their linear counterparts. causticsodaco.com

In the lubricants industry, HABs and BABs are used as high-performance lubricating oils and greases. iranpetroleum.cocausticsodaco.com Their high viscosity and thermal stability make them ideal for applications under extreme temperature and pressure conditions. iranpetroleum.co Branched alkyl benzenes are offered as additive components that can enhance properties such as anti-oxidation and viscosity in base oil mixtures. knowde.com Furthermore, the sulfonation of these compounds yields oil-soluble alkylbenzene sulfonate salts, which are used as emulsifiers in metalworking lubricants. google.com

In the realm of advanced materials, HABs serve as additives in plastics, where their thermal stability is a key advantage. causticsodaco.com They are also used as solvents in the manufacturing of resins, paints, and coatings due to their excellent solvency for many organic compounds. iranpetroleum.co

| Application in Specialty Chemicals and Materials | Function / Property | References |

| Lubricants | Used as base oil or additive in lubricating oils and greases due to high viscosity and thermal stability. | iranpetroleum.cocausticsodaco.com |

| Lubricant Additives | Can be sulfonated to create emulsifiers for metalworking fluids or used to improve antioxidant properties. | knowde.comgoogle.com |

| Plastics Additives | Improves the performance and thermal stability of plastics. | causticsodaco.com |

| Industrial Solvents | Acts as a solvent in the production of resins, paints, and coatings. | iranpetroleum.co |

Investigation in Catalysis as a Ligand or Reaction Medium

While there is no direct evidence of 2-Methyl-2-phenyl-undecane being used as a ligand or reaction medium, the catalytic chemistry of tertiary alkylbenzenes is an area of active research. The sterically hindered nature of the tertiary carbon bonded to the phenyl group influences its reactivity.

A notable study demonstrated a vanadium-catalyzed, photo-assisted reaction that selectively converts tertiary alkylbenzenes into valuable ketone derivatives like acetophenone (B1666503). nih.govsemanticscholar.org This process represents a form of chemical recycling, where the structural unit of the tertiary alkylbenzene is transformed into another useful chemical. nih.gov The mechanism involves the generation of reactive oxygen species and is an example of homogenous catalysis where the alkylbenzene itself is the substrate. nih.govsemanticscholar.org

In the broader context of catalysis, the steric bulk of ligands is a critical factor in determining the activity and selectivity of metal catalysts. organic-chemistry.orgcmu.edu Although 2-Methyl-2-phenyl-undecane is not a ligand itself, the study of sterically hindered molecules is fundamental to designing advanced catalysts for challenging chemical transformations, such as cross-coupling reactions. organic-chemistry.org

Role in Environmental Chemical Transformations (e.g., abiotic degradation mechanisms)

The environmental fate of alkylbenzenes is largely determined by the structure of their alkyl chain. heraproject.com While linear alkylbenzenes are known to be readily biodegradable, the presence of branching, particularly a tertiary carbon atom, significantly increases resistance to degradation. heraproject.commst.edu Investigations have shown that tertiary alkyl benzene sulfonates are not completely degraded by bacteria because biological oxidation is blocked at the tertiary carbon. mst.edu

A patent for a related compound, sodium 2-methyl-2-undecyl benzenesulfonate, notes that its ultimate biodegradation is similar to that of linear alkylbenzene sulfonates. google.com However, other studies indicate that highly branched structures are generally more persistent. mst.eduscispace.com In studies of microbial degradation of fuel components, bacteria show a preference for n-alkanes and lesser-substituted alkylbenzenes, while more branched compounds are more resistant. scispace.com

| Environmental Transformation Factor | Finding for Branched Alkylbenzenes | References |

| Biodegradation Resistance | The tertiary carbon structure in branched alkylbenzenes blocks complete biological oxidation, making them more persistent than linear counterparts. | mst.edu |

| Degradation of Sulfonated Form | The sulfonated derivative (sodium 2-methyl-2-undecyl benzenesulfonate) is suggested to have good ultimate biodegradability. | google.com |

| Microbial Preference | Microbes generally prefer to metabolize linear and less-branched alkanes and alkylbenzenes over highly branched structures. | scispace.com |

| Abiotic Degradation | Abiotic pathways like photodegradation are considered less significant than biotic pathways for the removal of related compounds from the environment. | who.int |

Potential in Fuel Chemistry and Hydrocarbon Processing

Heavy alkyl benzene (HAB) is a known component in the formulation of fuels. iranpetroleum.co It is added to gasoline as a blending component to enhance its quality and performance, specifically by increasing fuel efficiency and contributing to a higher octane (B31449) rating. iranpetroleum.co The high degree of branching in HABs imparts high stability, making them suitable as fuel additives. iranpetroleum.co

While 2-Methyl-2-phenyl-undecane is not individually listed as a standard fuel component, related molecules are. For example, toxicological profiles of military-grade jet fuels like JP-5 and JP-8 list isomers such as 2-methylundecane (B1362468) and other branched paraffins and alkyl aromatics as components. cdc.gov Furthermore, research into surrogate fuel mixtures for military jet fuel has involved studying the thermophysical properties of quaternary mixtures containing n-butylbenzene and other branched alkanes. acs.org The study of branched alkylbenzenes like tert-butylbenzene (B1681246) (2-methyl-2-phenylpropane) in binary mixtures with other hydrocarbons is used to model the properties of complex fuels. acs.org This indicates that the physical and chemical properties of compounds like 2-Methyl-2-phenyl-undecane are relevant to the field of fuel chemistry.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Phenyl Undecane

Innovations in Scalable and Sustainable Synthesis

The industrial production of long-chain alkylbenzenes has traditionally relied on methods like Friedel-Crafts alkylation, which can generate significant hazardous waste. eurekalert.org Future research into the synthesis of 2-Methyl-2-phenyl-undecane should prioritize the development of scalable and sustainable methods.

Key Research Objectives:

Development of Novel Catalysts: Investigation into new catalytic systems is crucial. For instance, palladium nanoparticles on H-ZSM-5 zeolites have shown promise for the direct alkylation of benzenes with alkanes, a process that produces only hydrogen gas as a byproduct. eurekalert.org Similar catalyst designs could be adapted for the specific synthesis of 2-Methyl-2-phenyl-undecane.

Alternative Alkylating Agents: Research should focus on replacing traditional alkylating agents, such as alkyl halides, with more environmentally benign alternatives. eurekalert.org The direct use of alkanes as alkylating agents is a promising but challenging area that requires further catalyst development. eurekalert.org

Non-Petroleum Routes: Given the finite nature of petroleum resources, exploring non-petroleum pathways for the production of alkylbenzenes is essential. nih.gov One such avenue is the one-pass selective conversion of benzene (B151609) and syngas to alkylbenzenes using bifunctional catalysts. nih.gov

Table 1: Comparison of Synthetic Routes for Alkylbenzenes

| Synthetic Route | Advantages | Disadvantages | Potential for 2-Methyl-2-phenyl-undecane |

|---|---|---|---|

| Traditional Friedel-Crafts | Well-established methodology | Generates hazardous waste, uses harsh catalysts | Less desirable due to sustainability concerns |

| Direct Alkylation with Alkanes | Produces only H2 as a byproduct, reduces steps | Requires novel, highly efficient catalysts | High potential for a green synthesis route |

| Benzene and Syngas Conversion | Utilizes non-petroleum feedstock | Can have low conversion rates, requires optimization | A promising long-term sustainable option |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and molecular properties. eurekalert.orgijnc.irrsc.orgnih.govsjp.ac.lk For a molecule like 2-Methyl-2-phenyl-undecane, where experimental data may be scarce, these computational tools are invaluable.

Potential Applications:

Property Prediction: AI and ML algorithms can be trained on existing data for other alkylbenzenes to predict the physicochemical properties of 2-Methyl-2-phenyl-undecane, such as its boiling point, viscosity, and solubility.

Reactivity Modeling: Predictive models can help to understand the reactivity of the molecule, for example, by predicting the most likely sites for electrophilic aromatic substitution or oxidation. eurekalert.org

Catalyst Design: Machine learning can accelerate the discovery of optimal catalysts for the synthesis of 2-Methyl-2-phenyl-undecane by screening vast numbers of potential catalyst structures and compositions.

Discovery of Novel Reactivity and Unconventional Chemical Transformations

The chemical reactivity of 2-Methyl-2-phenyl-undecane is largely unexplored. Future research should aim to discover novel and unconventional chemical transformations of this compound.

Areas for Exploration:

C-H Bond Functionalization: The selective functionalization of the numerous C-H bonds in the undecane (B72203) chain would open up pathways to a wide range of new derivatives with potentially useful properties.

Dealkylation Reactions: The cleavage of the alkyl chain from the benzene ring is a known reaction for some alkylbenzenes and could be investigated for 2-Methyl-2-phenyl-undecane under various conditions. acs.org

Sulfonation: The sulfonation of alkylbenzenes is a commercially important reaction. echemi.com Studying the sulfonation of 2-Methyl-2-phenyl-undecane could lead to new surfactants or other specialty chemicals. The position of sulfonation on the phenyl ring will be influenced by the bulky substituent.

Exploration of Emerging Applications in Nanotechnology and Material Science

Long-chain alkylbenzenes have shown potential in the field of material science, particularly as dispersants for nanomaterials. mdpi.com The unique structure of 2-Methyl-2-phenyl-undecane could offer advantages in these and other emerging applications.

Potential Applications:

Graphene Dispersion: The interaction between the aromatic ring and the graphene surface, combined with the solubilizing effect of the long alkyl chain, makes alkylbenzenes effective graphene dispersants. mdpi.com The specific geometry of 2-Methyl-2-phenyl-undecane could lead to unique dispersion properties.

Self-Assembled Monolayers (SAMs): While not a traditional application for alkylbenzenes, the principles of SAM formation could be explored by synthesizing derivatives of 2-Methyl-2-phenyl-undecane with appropriate head groups for attachment to surfaces. This could have applications in modifying the surface properties of materials.

Molecular Building Blocks: The concept of using rigid molecules like diamondoids as building blocks in nanotechnology is well-established. arxiv.org While more flexible, the defined structure of 2-Methyl-2-phenyl-undecane could be explored for the synthesis of novel supramolecular architectures.

Multidisciplinary Research Collaborations for Comprehensive Understanding

A complete understanding of a molecule as complex as 2-Methyl-2-phenyl-undecane requires a multidisciplinary approach. Collaboration between different fields of chemistry and science will be essential to fully elucidate its properties and potential applications.

Examples of Collaborative Research:

Synthetic and Computational Chemistry: Synthetic chemists can work with computational chemists to design and execute efficient synthetic routes, with computational models predicting the most promising pathways and catalysts.

Materials Science and Organic Chemistry: Materials scientists can collaborate with organic chemists to design and synthesize derivatives of 2-Methyl-2-phenyl-undecane with specific properties for applications in nanotechnology and advanced materials.

Environmental and Analytical Chemistry: The environmental fate and potential applications as molecular tracers for long-chain alkylbenzenes are areas of active research. nih.govresearchgate.netifremer.fr A similar collaborative approach could be applied to 2-Methyl-2-phenyl-undecane.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing 2-methyl-2-phenyl-undecane in complex mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard due to its ability to resolve branched alkanes and aromatic derivatives. Coupled with nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C), structural confirmation can be achieved by analyzing methyl branching patterns (C) and phenyl proton environments . For quantification, internal standards like deuterated alkanes are recommended to minimize matrix effects.

Q. How can researchers synthesize 2-methyl-2-phenyl-undecane with high purity for experimental use?

- Methodological Answer : A two-step approach is common:

Friedel-Crafts alkylation : React undecene with benzene derivatives using Lewis acid catalysts (e.g., AlCl) to introduce the phenyl group.

Branching via Ziegler-Natta catalysis : Introduce the methyl branch at C using titanium-based catalysts under controlled pressure and temperature .

Purification via fractional distillation or preparative HPLC ensures >95% purity.

Q. What safety protocols should be followed when handling 2-methyl-2-phenyl-undecane in laboratory settings?

- Methodological Answer : While chronic toxicity data are limited (as seen with undecane derivatives in ), prioritize:

- Ventilation : Use fume hoods to avoid inhalation of volatile fractions.

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.

- Waste disposal : Segregate halogen-free solvents for incineration, adhering to guidelines in .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 2-methyl-2-phenyl-undecane be resolved in pharmacological studies?

- Methodological Answer : Contradictions often arise from varying experimental models (e.g., in vitro vs. in vivo). To address this:

- Triangulate data : Compare results across multiple assays (e.g., cytotoxicity, membrane permeability).

- Control for stereochemistry : Verify the compound’s enantiomeric purity, as impurities in branching can alter biological interactions .

- Use computational modeling : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to lipid bilayers or protein targets .

Q. What experimental designs are optimal for studying the environmental persistence of 2-methyl-2-phenyl-undecane?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (ready biodegradability) with activated sludge to measure half-life under aerobic conditions.

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

- Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) to assess aquatic impact .

Q. How can researchers address challenges in spectral interpretation of 2-methyl-2-phenyl-undecane derivatives?

- Methodological Answer : Key issues include overlapping NMR signals and low-resolution MS fragments. Mitigation strategies:

- Dynamic NMR : Use variable-temperature H NMR to resolve conformational exchange in phenyl and methyl groups.

- High-resolution MS (HRMS) : Employ Orbitrap or TOF analyzers to distinguish isobaric ions (e.g., CH vs. CHO) .

- Comparative databases : Cross-reference with PubChem or CAS spectral libraries .

Q. What strategies improve the reproducibility of 2-methyl-2-phenyl-undecane-based experiments in lipid membrane studies?

- Methodological Answer :

- Standardize lipid bilayers : Use 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles at controlled pH and ionic strength.

- Fluorescence anisotropy : Label the compound with BODIPY probes to monitor membrane integration kinetics.

- Validate with MD simulations : GROMACS or CHARMM can model alkyl chain interactions in silico .

Q. How can green chemistry principles be applied to the synthesis of 2-methyl-2-phenyl-undecane?

- Methodological Answer :

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer alternative with similar polarity.

- Catalyst recycling : Use immobilized ionic liquids (e.g., [BMIM][PF]) for Friedel-Crafts alkylation to reduce waste .

- Energy efficiency : Optimize microwave-assisted synthesis to shorten reaction times by 40–60% .

Q. What advanced techniques are recommended for studying the pharmacokinetics of 2-methyl-2-phenyl-undecane in mammalian systems?

- Methodological Answer :

- Radiolabeling : Synthesize C-labeled derivatives for tracing absorption and distribution.

- LC-MS/MS : Quantify plasma concentrations using multiple reaction monitoring (MRM) for high sensitivity.

- Tissue imaging : MALDI-TOF MS can map compound localization in organs like the liver or brain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.